C11H6F3NO2S

Kinase inhibitor Pim-1 Pim-2

Researchers requiring precise pharmacologic validation of Pim-1 function face off-target effects from pan-Pim inhibitors and structural isomers sharing the same molecular formula. SMI-4a (CAS 438190-29-5) solves this with documented selectivity: - Pim-1 IC50 = 17-24 nM; Pim-2 ≈100 nM; no Pim-3/Flt-3 activity - Dual AMPK activation + mTORC1 suppression (confirmed by phospho-blot) - Oral efficacy in pre-T-LBL xenografts (60 mg/kg BID) with good tolerability - Synergy validated with ABT-737 or MEK inhibitors Supplied as ≥98% pure (HPLC) benzylidene-thiazolidine-2,4-dione with (Z)-configuration (PDB 3VC4).

Molecular Formula C11H6F3NO2S
Molecular Weight 273.23 g/mol
Cat. No. B12431766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC11H6F3NO2S
Molecular FormulaC11H6F3NO2S
Molecular Weight273.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C=C2C(=O)NC(=O)S2
InChIInChI=1S/C11H6F3NO2S/c12-11(13,14)7-3-1-2-6(4-7)5-8-9(16)15-10(17)18-8/h1-5H,(H,15,16,17)
InChIKeyNGJLOFCOEOHFKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SMI-4a – Pim Kinase Inhibitor for Hematologic Malignancies


The compound with molecular formula C11H6F3NO2S, commonly known as SMI-4a (also TCS-PIM-1-4a; CAS 438190-29-5), is a synthetic benzylidene-thiazolidine-2,4-dione that functions as a selective, ATP-competitive inhibitor of the Pim family of serine/threonine kinases [1]. Its mechanism of action centers on the inhibition of Pim-1 (IC₅₀ = 17–24 nM) with moderate potency against Pim-2 (IC₅₀ ≈ 100 nM), while exhibiting minimal activity against a broad panel of other kinases . SMI-4a is widely employed as a chemical probe in oncology research, particularly in models of precursor T-cell lymphoblastic leukemia/lymphoma (pre-T-LBL/T-ALL), chronic lymphocytic leukemia (CLL), and solid tumors characterized by Pim kinase dysregulation [1][2].

Pim-1-selective ATP-competitive kinase inhibition
Chemical probe for pre-T-LBL/T-ALL, CLL, and solid tumor models
Reported in vivo xenograft model response with tolerability endpoint monitoring

Why Pan-Pim Inhibitors Cannot Replace SMI-4a


The molecular formula C11H6F3NO2S corresponds to multiple structural isomers, including various thiazole carboxylic acids and nitro-thiophene derivatives, which differ markedly in their biological activity and target engagement. Even among bona fide Pim kinase inhibitors, the thiazolidinedione scaffold of SMI-4a confers a unique selectivity profile that distinguishes it from structurally distinct pan-Pim inhibitors like AZD1208 or SGI-1776 [1]. The specific (Z)-configuration of the benzylidene moiety is critical for ATP-competitive binding, as confirmed by co-crystal structures (PDB ID: 3VC4) [2]. Furthermore, SMI-4a's dual action—direct Pim kinase inhibition coupled with downstream AMPK-mediated mTORC1 suppression—is not recapitulated by other Pim inhibitors with similar nominal IC₅₀ values [3]. Therefore, substitution with an in-class analog or a compound sharing only the molecular formula will fail to reproduce the precise pharmacological signature and experimental outcomes documented for SMI-4a.

! Structural isomer (same molecular formula) may differ in target engagement and biological activity.
! Pan-Pim inhibitors (e.g., AZD1208, SGI-1776) exhibit broader kinase selectivity, potentially confounding Pim-1-specific interpretation.
! (Z)-configuration and downstream AMPK-mTORC1 modulation are unique to SMI-4a; alternative Pim inhibitors may not reproduce this dual mechanism.

SMI-4a vs. SGI-1776, AZD1208, and CX-6258


Pim Isoform Selectivity: SMI-4a vs. Pan-Pim Inhibitors

SMI-4a demonstrates a pronounced selectivity for Pim-1 (IC₅₀ = 17–24 nM) over Pim-2 (IC₅₀ ≈ 100 nM), with no reported activity against Pim-3 . In contrast, the pan-Pim inhibitor SGI-1776 potently inhibits Pim-1 (IC₅₀ = 7 nM), Pim-2 (IC₅₀ = 363 nM), and Pim-3 (IC₅₀ = 69 nM), with additional off-target activity against Flt-3 (IC₅₀ = 44 nM) and haspin (IC₅₀ = 34 nM) [1]. Similarly, AZD1208 is a highly potent pan-Pim inhibitor (Pim-1 IC₅₀ = 0.4 nM; Pim-2 IC₅₀ = 5.0 nM; Pim-3 IC₅₀ = 1.9 nM) . When screened against a panel of ~50 kinases, SMI-4a displayed little or no activity beyond Pim-1/2, whereas SGI-1776 exhibits nanomolar potency against Flt-3 and haspin [1]. This narrower isoform selectivity makes SMI-4a a more precise tool for dissecting Pim-1-specific signaling pathways without confounding Pim-3 or Flt-3 inhibition.

Pim Isoform Selectivity
Cross-study comparable
Target: SMI-4a – Pim-1 IC₅₀ 17–24 nM, Pim-2 ~100 nM, no Pim-3/Flt-3. Comparator: SGI-1776 – Pim-1 7, Pim-2 363, Pim-3 69, Flt-3 44, haspin 34 (nM). AZD1208 – Pim-1 0.4, Pim-2 5.0, Pim-3 1.9 nM.
Isoform-selectivity assay context; supports Pim-1-specific pathway interpretation.
Pim-1/Pim-2 selectivity ratio ~1:4–6 for SMI-4a; off-target kinase profiling may be required.
Kinase inhibitor Pim-1 Pim-2 Pim-3 Selectivity profiling

Cellular Cytotoxicity in Leukemia: SMI-4a vs. AZD1208

In a panel of myeloid and lymphoid cell lines, SMI-4a induced cell death with IC₅₀ values ranging from 0.8 μM to 40 μM, with precursor T-cell lymphoblastic leukemia/lymphoma (pre-T-LBL/T-ALL) lines showing highest sensitivity (IC₅₀ = 0.8–10 μM) [1]. In adult T-cell leukemia (ATL) cell lines, SMI-4a exhibited an IC₅₀ of approximately 5–10 μM for cell viability reduction, comparable to AZD1208 (IC₅₀ ≈ 2–8 μM) in the same model [2]. In contrast, the pan-Pim inhibitor CX-6258 hydrochloride displayed IC₅₀ values of 5 nM, 25 nM, and 16 nM for Pim-1, Pim-2, and Pim-3 respectively in biochemical assays, but its cellular antiproliferative potency in leukemia models has not been as extensively characterized as SMI-4a's . Importantly, SMI-4a's cellular efficacy is not solely dependent on Pim-1 inhibition but is amplified by downstream AMPK activation and mTORC1 suppression [3].

Cellular Cytotoxicity in Leukemia
Cross-study comparable
Pre-T-LBL/T-ALL: IC₅₀ 0.8–10 µM (highest sensitivity) ATL cells: ~5–10 µM (comparable to AZD1208 2–8 µM)
Supports cytotoxicity endpoint review in leukemia/lymphoma models.
IC₅₀ range varies by cell line; AMPK/mTORC1 modulation may influence response.
Leukemia Lymphoma Cytotoxicity IC₅₀

In Vivo Antitumor Efficacy in Pre-T-LBL Xenografts

In immunodeficient mice bearing subcutaneous pre-T-LBL tumors (6812/2 cell line), treatment with SMI-4a (60 mg/kg, oral gavage, twice daily for 21 days) resulted in a statistically significant delay in tumor growth compared to vehicle-treated controls (P < 0.05) [1][2]. Notably, this antitumor effect was achieved without any observed changes in animal body weight, blood counts, or serum chemistry parameters, indicating a favorable tolerability profile [1]. In contrast, the pan-Pim inhibitor AZD1208, while demonstrating in vivo efficacy in ATL xenograft models, has been associated with dose-limiting toxicities in clinical trials (NCT01588548, NCT01489722), leading to discontinuation of its development [3][4]. SGI-1776 has also been evaluated clinically (NCT00848601) but showed limited efficacy and off-target effects [4]. SMI-4a remains a widely used research tool precisely because its in vivo activity has been validated in multiple xenograft models (pre-T-LBL, melanoma, NSCLC) without the clinical toxicity baggage of advanced pan-Pim candidates [1][5].

In Vivo Xenograft Model
Direct head-to-head comparison
Pre-T-LBL xenograft (6812/2), 60 mg/kg p.o. b.i.d. ×21 d: tumor growth delay (P
Reported model-response context; tolerability endpoint monitoring.
Clinical-stage comparators showed dose-limiting toxicities; SMI-4a preclinical safety window reported.
AMPK-mTORC1 Modulation
Direct head-to-head comparison
SMI-4a 10 µM, 2–6 h: ↑ p-AMPKα (Thr172), p-ACC (Ser79), p-raptor (Ser792); ↓ p-S6K, p-4E-BP1. AZD1208 and SGI-1776 do not activate AMPK.
Supports pathway-response interpretation for energy metabolism studies.
Unique among tested Pim inhibitors; confirm by phospho-immunoblotting.
Xenograft Pre-T-LBL In vivo efficacy Tumor growth inhibition

AMPK Activation and mTORC1 Suppression by SMI-4a

SMI-4a exhibits a dual mechanism of action: direct ATP-competitive inhibition of Pim kinases and indirect activation of AMP-activated protein kinase (AMPK), leading to suppression of mTORC1-mediated protein translation [1]. Specifically, SMI-4a treatment (10 μM, 2–6 h) in pre-T-LBL cells induced phosphorylation of AMPKα at Thr172 and its downstream targets ACC (Ser79) and raptor (Ser792), concomitant with decreased phosphorylation of mTORC1 effectors S6K and 4E-BP1 [1][2]. In contrast, the pan-Pim inhibitor AZD1208 does not activate AMPK; its cytotoxic effects are primarily mediated through inhibition of protein translation and induction of autophagy via a distinct mechanism [3]. SGI-1776, while reducing Mcl-1 and c-Myc protein levels, does so without AMPK activation and instead affects RNA synthesis [4]. This AMPK-mTORC1 axis modulation by SMI-4a provides a unique pharmacological signature that can be exploited to study energy metabolism and protein synthesis regulation in cancer cells, independent of pan-Pim kinase inhibition.

AMPK-mTORC1 Modulation
Direct head-to-head comparison
SMI-4a 10 µM, 2–6 h: ↑ p-AMPKα (Thr172), p-ACC (Ser79), p-raptor (Ser792); ↓ p-S6K, p-4E-BP1. AZD1208 and SGI-1776 do not activate AMPK.
Supports pathway-response interpretation for energy metabolism studies.
Unique among tested Pim inhibitors; confirm by phospho-immunoblotting.
AMPK mTORC1 Metabolism Protein translation

SMI-4a: Optimal Scientific Applications


Pim-1 Pathway Dissection in Hematologic Malignancies

Investigators studying Pim-1-dependent signaling in pre-T-LBL/T-ALL, CLL, or ATL should utilize SMI-4a due to its selective inhibition of Pim-1 (IC₅₀ = 17–24 nM) over Pim-2 (≈100 nM) and lack of Pim-3 or Flt-3 off-target activity [1]. This narrower profile enables precise genetic and pharmacologic validation of Pim-1 function without confounding effects from pan-Pim inhibition [2].

In Vivo Target Validation for Pim Kinase

For in vivo xenograft studies requiring a Pim inhibitor with documented efficacy and favorable tolerability, SMI-4a is the preferred tool compound. Oral dosing at 60 mg/kg twice daily significantly delays tumor growth in pre-T-LBL models without adverse effects on body weight or hematologic parameters [1][3]. This established in vivo protocol reduces experimental variability and facilitates cross-study comparisons.

AMPK-mTORC1 Axis Modulation in Cancer Metabolism

Researchers examining the link between Pim kinase inhibition and cellular energy metabolism should select SMI-4a for its unique ability to activate AMPK and suppress mTORC1-mediated translation [2]. This dual mechanism, validated by phospho-specific immunoblotting (increased p-AMPKα Thr172, p-ACC Ser79, p-raptor Ser792; decreased p-S6K, p-4E-BP1), is not observed with AZD1208 or SGI-1776 [2][4].

Combination Therapy with Bcl-2 Antagonists and MEK Inhibitors

SMI-4a has demonstrated synergistic cytotoxicity when combined with the Bcl-2 antagonist ABT-737 in prostate cancer models and with MEK1/2 inhibitors in pre-T-LBL cells [5][1]. These validated combination strategies provide a foundation for rational polytherapy experiments and should be referenced when designing new combination regimens involving Pim inhibition.

Application
Selection Property
Validation Focus
Pim-1 signaling studies in hematologic models
Pim-1-selective inhibition over Pim-2/Pim-3
Target engagement without Pim-3/Flt-3 confounding
In vivo xenograft target engagement
Reported in vivo activity with tolerability endpoint data
Tumor growth delay and safety-related endpoint monitoring
Cancer cell energy metabolism studies
Unique AMPK activation and mTORC1 suppression
Phospho-protein biomarker analysis (AMPKα, ACC, S6K)
Rational polytherapy combination studies
Synergistic cytotoxicity with Bcl-2/MEK inhibitors
Combination index and apoptosis pathway endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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